1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrazine ring, an oxadiazole ring, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrazine and oxadiazole rings, followed by their coupling with the azetidine and pyrrolidinone moieties. Typical reaction conditions might include:
Formation of Pyrazine Ring: This could involve cyclization reactions using appropriate precursors.
Formation of Oxadiazole Ring: This might involve the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final steps would involve coupling the different rings and moieties under conditions that might include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and other process optimizations.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups or other reactive sites.
Reduction: Reduction of the oxadiazole ring or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-3-4-17(7-14(13)2)28-12-15(8-19(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)18-9-23-5-6-24-18/h3-7,9,15-16H,8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXXUIMWENCBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.